N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c22-26(23,13-6-7-14-15(10-13)25-9-8-24-14)17-11-16-18-19-20-21(16)12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJNCZFQQGGKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to bioactive molecules.
Mode of Action
Tetrazole derivatives are known to participate in various chemical reactions, such as the diels-alder reaction, which could potentially lead to changes in the target molecules.
Biochemical Pathways
Tetrazole derivatives have been used in the synthesis of peptoids, which can interact with various biochemical pathways.
Biological Activity
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrazole ring, which is known for its diverse biological activities. The molecular formula is C15H16N4O3S, with a molecular weight of approximately 344.38 g/mol. The presence of the sulfonamide group contributes to its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. A study on various tetrazole derivatives indicated that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. Specifically, certain derivatives have been shown to inhibit bacterial growth effectively, with inhibition rates varying based on structural modifications .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | 50% inhibition | 45% inhibition |
| Compound B | 66% inhibition | 42% inhibition |
Anticancer Properties
The anticancer potential of tetrazole derivatives has been extensively studied. Tetrazoles are known to interact with various biological targets involved in cancer progression. For instance, some derivatives exhibit inhibitory effects on tumor cell proliferation by inducing apoptosis or inhibiting angiogenesis. Specific studies have highlighted that modifications in the phenyl ring can enhance the anticancer activity of these compounds .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown varying degrees of acetylcholinesterase (AChE) inhibition. For example, certain derivatives demonstrated up to 29.56% inhibition at specific concentrations, indicating their potential as therapeutic agents for cognitive disorders .
Synthesis and Evaluation
A study synthesized several tetrazole derivatives and evaluated their biological activities through various assays. The results indicated that structural modifications significantly impacted the biological efficacy of these compounds. Notably, compounds with electron-donating groups exhibited enhanced anticholinesterase activity compared to their counterparts .
Comparative Analysis
In a comparative analysis of different tetrazole derivatives, it was found that the introduction of specific substituents on the phenyl ring could either enhance or diminish biological activity. For instance, compounds with methyl or chloro substituents showed superior anticholinesterase activity compared to unsubstituted variants .
Chemical Reactions Analysis
Key Chemical Reactions
The following are significant chemical reactions associated with N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide:
3.1. Formation of the Tetrazole Ring
The tetrazole ring can be synthesized using:
This reaction typically requires acidic conditions and can be followed by purification techniques such as recrystallization or chromatography.
3.3. Cyclization to Form Dihydrobenzo[b] dioxine
The bicyclic structure can be achieved via cyclization methods such as:
This step may involve heating or the use of catalysts to promote the formation of the dioxine ring.
Reaction Mechanisms and Pathways
The mechanisms for these reactions often involve nucleophilic attacks and electrophilic substitutions. For example:
4.1. Mechanism for Tetrazole Formation
The formation of the tetrazole ring involves:
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Nucleophilic Attack : Hydrazine acts as a nucleophile attacking the carbonyl carbon.
-
Cyclization : Following proton transfer and rearrangement, a cyclic structure forms.
4.2. Mechanism for Sulfonamide Formation
The mechanism includes:
-
Nucleophilic Attack : The amine attacks the electrophilic sulfur in sulfonyl chloride.
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Formation of Sulfonamide : A leaving group (e.g., HCl) departs, forming the sulfonamide bond.
Biological Activity and Pharmacological Implications
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide has demonstrated potential as an enzyme inhibitor due to its structural features that allow for interactions with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared below with analogs sharing the 2,3-dihydrobenzo[b][1,4]dioxine-sulfonamide scaffold or related substituents.
Table 1: Structural and Pharmacological Comparison
*Yield over two steps.
Key Observations:
- Bioisosteric Replacements : The tetrazole group in the target compound may serve as a bioisostere for carboxylic acids, improving metabolic stability compared to carboxamide derivatives like the compound in .
- Sulfonamide vs.
- Substituent Effects: Alda-64’s 2-chlorobenzyl group may enhance lipophilicity and target binding compared to the phenyltetrazole group in the target compound . Compound 73’s thiophene-pyridine-isoindolinone substituents contribute to its perforin-inhibitory activity, highlighting the role of extended aromatic systems in biological targeting .
Pharmacological and Physicochemical Properties
Molecular Weight and Lipophilicity :
- Alda-64 (MW 464.96) and Compound 73 (exact MW unreported) are larger than typical drug-like molecules, suggesting the target compound may face similar bioavailability challenges unless optimized .
- The phenyltetrazole group in the target compound likely increases lipophilicity (clogP ~3–4) compared to the polar carboxamide in .
- Compound 73’s perforin inhibition highlights applications in immunology, though the target compound’s activity remains speculative without direct data .
Q & A
Q. How can in vitro toxicity be assessed to prioritize compounds for in vivo studies?
- Methodology :
- Hepatotoxicity screening : Use primary hepatocytes or HepG2 cells with ALT/AST release assays.
- hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
